Cas no 1217657-97-0 (N-Methyl Duloxetine-d7)

N-Methyl Duloxetine-d7 is a deuterated analog of N-Methyl Duloxetine, where seven hydrogen atoms are replaced with deuterium isotopes. This compound is primarily used as an internal standard in mass spectrometry-based analytical methods, ensuring high precision and accuracy in quantitative analyses. The incorporation of deuterium enhances its stability, reducing metabolic interference and improving detection sensitivity in LC-MS/MS applications. Its structural similarity to the parent compound allows for reliable calibration and validation in pharmacokinetic and metabolic studies. N-Methyl Duloxetine-d7 is particularly valuable in pharmaceutical research for tracing and quantifying metabolites, facilitating robust and reproducible data in drug development and bioanalytical workflows.
N-Methyl Duloxetine-d7 structure
N-Methyl Duloxetine-d7 structure
Product Name:N-Methyl Duloxetine-d7
CAS No:1217657-97-0
MF:C19H21NOS
MW:311.441143751144
CID:4553493
PubChem ID:46782237
Update Time:2025-11-03

N-Methyl Duloxetine-d7 Chemical and Physical Properties

Names and Identifiers

    • N-Methyl Duloxetine-d7
    • (S)-N,N-Dimethyl-3-(1-naphthalenyl-d7-oxy)-3-(2-thienyl)propanamine;(gammaS)-N,N-Dimethyl-gamma-(1-naphthalenyl-d7-oxy)-2-thiophenepropanamine;
    • SCHEMBL5332576
    • N-Methyl Duloxetine-naphthyl-d7
    • N-MethylDuloxetine-d7
    • 1217657-97-0
    • DA-66138
    • Inchi: 1S/C19H21NOS/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17/h3-11,14,18H,12-13H2,1-2H3/t18-/m1/s1
    • InChI Key: JFTURWWGPMTABQ-GOSISDBHSA-N
    • SMILES: c1c(O[C@H](CCN(C)C)c2sccc2)c2ccccc2cc1

Computed Properties

  • Exact Mass: 318.17832269g/mol
  • Monoisotopic Mass: 318.17832269g/mol
  • Isotope Atom Count: 7
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 40.7Ų

N-Methyl Duloxetine-d7 Security Information

N-Methyl Duloxetine-d7 Pricemore >>

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Additional information on N-Methyl Duloxetine-d7

Research Brief on N-Methyl Duloxetine-d7 (CAS: 1217657-97-0): Recent Advances and Applications

N-Methyl Duloxetine-d7, a deuterated analog of the well-known serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine, has garnered significant attention in recent years due to its utility in pharmacokinetic and metabolic studies. The compound, identified by CAS number 1217657-97-0, serves as an internal standard in mass spectrometry-based assays, enabling precise quantification of duloxetine and its metabolites in biological matrices. This research brief synthesizes the latest findings on the synthesis, characterization, and applications of N-Methyl Duloxetine-d7, providing insights into its role in advancing drug development and therapeutic monitoring.

Recent studies have focused on optimizing the synthesis of N-Methyl Duloxetine-d7 to achieve high isotopic purity and yield. A 2023 publication in the Journal of Labelled Compounds and Radiopharmaceuticals detailed a novel synthetic route involving palladium-catalyzed deuterium incorporation, which improved the efficiency of deuterium labeling at the N-methyl position. This advancement is critical for ensuring the reliability of the compound as an internal standard, particularly in high-throughput clinical studies where accuracy and reproducibility are paramount.

In the realm of analytical chemistry, N-Methyl Duloxetine-d7 has been instrumental in developing sensitive and selective LC-MS/MS methods for duloxetine quantification. A 2024 study published in Analytical and Bioanalytical Chemistry demonstrated the compound's utility in a validated assay for measuring duloxetine concentrations in human plasma, with a lower limit of quantification (LLOQ) of 0.1 ng/mL. The use of N-Methyl Duloxetine-d7 as an internal standard significantly reduced matrix effects and improved assay precision, underscoring its value in bioanalytical applications.

Beyond its role in analytical methodologies, N-Methyl Duloxetine-d7 has also been employed in mechanistic studies exploring duloxetine's metabolic pathways. Research published in Drug Metabolism and Disposition (2023) utilized the deuterated compound to investigate cytochrome P450-mediated metabolism, revealing novel insights into the formation of reactive intermediates and potential drug-drug interactions. These findings have implications for personalized medicine, particularly in patients with genetic polymorphisms affecting drug metabolism.

Looking ahead, the applications of N-Methyl Duloxetine-d7 are expected to expand into emerging areas such as pharmacogenomics and precision dosing. Ongoing clinical trials incorporating the compound aim to elucidate interindividual variability in duloxetine response, paving the way for tailored therapeutic regimens. Furthermore, the development of next-generation deuterated SNRI analogs, inspired by the success of N-Methyl Duloxetine-d7, holds promise for enhancing drug stability and reducing side effects.

In conclusion, N-Methyl Duloxetine-d7 (CAS: 1217657-97-0) represents a pivotal tool in modern pharmaceutical research, bridging the gap between analytical chemistry and clinical pharmacology. Its continued use and development will undoubtedly contribute to advancements in drug monitoring, metabolic studies, and personalized medicine, solidifying its place as a cornerstone in the field of chemical biology and medicinal chemistry.

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